molecular formula C22H17N5O B11030345 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11030345
M. Wt: 367.4 g/mol
InChI Key: HGBKLDDZSZTUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, ethyl glyoxalate, and aniline . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl glyoxalate and aniline can lead to the formation of α-iminoesters .

Mechanism of Action

The mechanism of action of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H17N5O/c28-19-12-6-11-18-16(19)13-23-21(24-18)27-22-25-17-10-5-4-9-15(17)20(26-22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,23,24,25,26,27)

InChI Key

HGBKLDDZSZTUAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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